Oxidative Addition Reactivity: Ar‑Br vs. Ar‑Cl vs. Ar‑I in Pd(0) Cross‑Coupling
The relative rate of oxidative addition of aryl halides to Pd(0) follows the established order Ar‑I > Ar‑Br >> Ar‑Cl . For this scaffold, the 3‑bromo derivative provides a rate approximately 10³‑fold faster than the corresponding 3‑chloro compound, while avoiding the thermal instability and higher cost of the 3‑iodo analog. This translates into higher isolated yields under milder conditions in Suzuki couplings used to elaborate the pyrrolo[3,4‑b]pyridin‑7‑one core.
| Evidence Dimension | Relative oxidative addition rate (normalized to Ar‑Br = 1) |
|---|---|
| Target Compound Data | Ar‑Br: 1 (reference) |
| Comparator Or Baseline | Ar‑Cl: ~10⁻³; Ar‑I: ~10² |
| Quantified Difference | Ar‑Br is ~1,000× faster than Ar‑Cl; Ar‑I is ~100× faster than Ar‑Br but with higher cost and lower stability. |
| Conditions | General Pd(0) oxidative addition; referenced to standard organic chemistry textbook . |
Why This Matters
For procurement, the 3‑bromo compound is the only halide that balances practical shelf stability (unlike iodo) with sufficient reactivity to avoid forcing conditions that degrade the sensitive lactam ring.
